GI254023X
Overview
Description
This compound exhibits over 100-fold higher potency at ADAM10 compared to ADAM17 . It is primarily used in scientific research to study the inhibition of metalloproteases and their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI 254023X involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the core pentanamide structure.
- Introduction of the hydroxyformamido group.
- Addition of the dimethylpropyl group.
- Final purification to achieve a purity of ≥98% .
Industrial Production Methods
While specific industrial production methods for GI 254023X are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions to ensure high purity and consistency. The process involves standard organic synthesis techniques, including the use of protective groups, selective reactions, and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
GI 254023X primarily undergoes:
Substitution reactions: Introduction of various functional groups.
Hydrolysis: Breakdown of the compound under acidic or basic conditions.
Oxidation and reduction: Modifications of the functional groups to study different biological activities.
Common Reagents and Conditions
Substitution reactions: Use of alkyl halides and nucleophiles under mild conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various derivatives of the core pentanamide structure, which are used to study the structure-activity relationship of the compound.
Scientific Research Applications
GI 254023X has a wide range of applications in scientific research, including:
Chemistry: Studying the inhibition of metalloproteases and their role in catalysis.
Industry: Developing new inhibitors for metalloproteases and other enzymes involved in industrial processes.
Mechanism of Action
GI 254023X exerts its effects by selectively inhibiting the activity of ADAM10 metalloprotease. The compound binds to the active site of ADAM10, preventing it from cleaving its substrates. This inhibition blocks the release of various signaling molecules, such as interleukin-6 receptor, CX3CL1, and CXCL16, which are involved in inflammatory and immune responses . The inhibition of ADAM10 also affects neuronal outgrowth and cell adhesion processes .
Comparison with Similar Compounds
Similar Compounds
GI 4023: Another selective ADAM10 inhibitor with similar potency.
SRI028594: A compound with comparable inhibitory activity against ADAM10.
Uniqueness
GI 254023X is unique due to its high selectivity for ADAM10 over ADAM17, making it a valuable tool for studying the specific roles of ADAM10 in various biological processes. Its ability to inhibit ADAM10-mediated cleavage events with high potency distinguishes it from other metalloprotease inhibitors .
Properties
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMTHKJUAOZJP-CGTJXYLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433275 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260264-93-5 | |
Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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